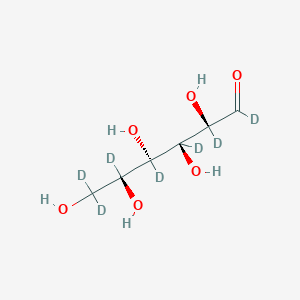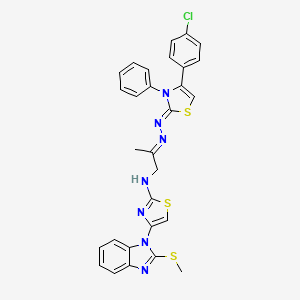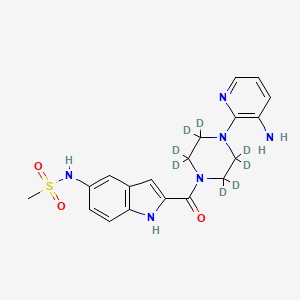
N-Desisopropyl Delavirdine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desisopropyl Delavirdine-d8 is a deuterium-labeled analog of N-Desisopropyl Delavirdine, which is a metabolite of Delavirdine. Delavirdine is a bisheteroarylpiperazine reverse transcriptase inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection . The deuterium labeling in this compound makes it useful in various research applications, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
The synthesis of N-Desisopropyl Delavirdine-d8 involves the incorporation of deuterium atoms into the molecular structure of N-Desisopropyl Delavirdine. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of N-Desisopropyl Delavirdine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions or the use of deuterated precursors to ensure the consistent incorporation of deuterium atoms.
Chemical Reactions Analysis
N-Desisopropyl Delavirdine-d8 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could lead to the formation of this compound oxide.
Scientific Research Applications
N-Desisopropyl Delavirdine-d8 has several scientific research applications, including:
Drug Metabolism Studies: The deuterium labeling allows for the tracking of the compound in metabolic studies, providing insights into the metabolic pathways and the identification of metabolites.
Pharmacokinetics: The compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of Delavirdine and its metabolites.
Biological Research: It can be used in studies investigating the biological effects of Delavirdine and its metabolites on various cellular processes.
Industrial Applications: The compound can be used in the development of new drugs and in the optimization of existing drug formulations.
Mechanism of Action
N-Desisopropyl Delavirdine-d8, like Delavirdine, acts as a non-nucleoside reverse transcriptase inhibitor. It binds directly to the reverse transcriptase enzyme of HIV-1, blocking the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site . This inhibition prevents the replication of the viral genome, thereby reducing the viral load in infected individuals.
Comparison with Similar Compounds
N-Desisopropyl Delavirdine-d8 can be compared with other similar compounds, such as:
N-Desisopropyl Delavirdine: The non-deuterated analog, which lacks the deuterium labeling.
6’-Hydroxy this compound: Another deuterium-labeled analog with a hydroxyl group at the 6’ position.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics.
Properties
Molecular Formula |
C19H22N6O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[2-[4-(3-aminopyridin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3/i7D2,8D2,9D2,10D2 |
InChI Key |
MTEFFPTUUPAKOV-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=C(C=CC=N2)N)([2H])[2H])([2H])[2H])C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C)([2H])[2H])[2H] |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


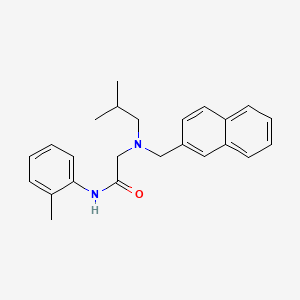
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
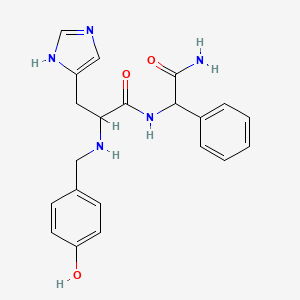
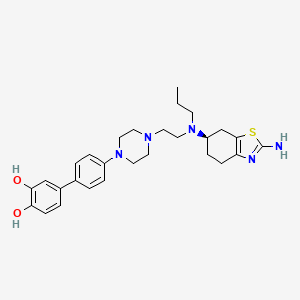
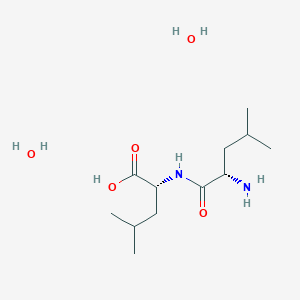
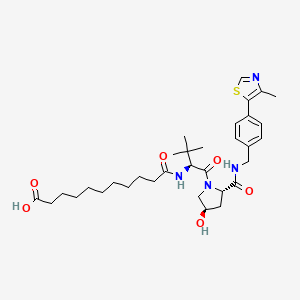
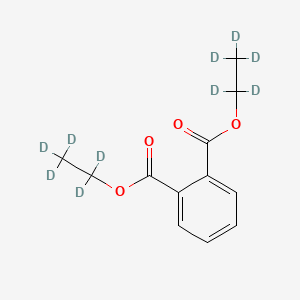
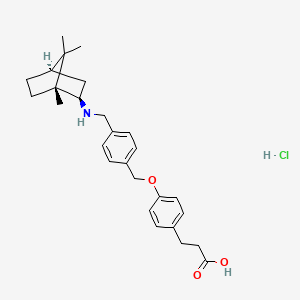
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)

